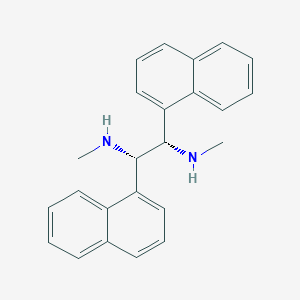
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine is an organic compound that features two naphthalene rings attached to an ethane backbone with two amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Formation of Intermediate: The naphthalene derivatives undergo a series of reactions to form an intermediate compound.
Final Coupling: The intermediate is then coupled with an ethane backbone containing two amine groups under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydronaphthalene derivatives.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine can be used as a building block for more complex molecules
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological molecules could lead to the development of therapeutic agents.
Industry
In materials science, the compound could be used in the synthesis of polymers or other materials with specific properties. Its naphthalene rings provide rigidity and stability, making it suitable for high-performance materials.
Wirkmechanismus
The mechanism by which (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine: A stereoisomer with similar properties but different spatial arrangement.
Naphthalene-1,2-diamine: A simpler compound with only one naphthalene ring.
N,N-Dimethylethylenediamine: A compound with a similar ethane backbone but without naphthalene rings.
Uniqueness
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-1-yl)ethane-1,2-diamine is unique due to its specific stereochemistry and the presence of two naphthalene rings. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications.
Eigenschaften
Molekularformel |
C24H24N2 |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
(1S,2S)-N,N'-dimethyl-1,2-dinaphthalen-1-ylethane-1,2-diamine |
InChI |
InChI=1S/C24H24N2/c1-25-23(21-15-7-11-17-9-3-5-13-19(17)21)24(26-2)22-16-8-12-18-10-4-6-14-20(18)22/h3-16,23-26H,1-2H3/t23-,24-/m0/s1 |
InChI-Schlüssel |
FGRRAYZCHSUXSU-ZEQRLZLVSA-N |
Isomerische SMILES |
CN[C@@H](C1=CC=CC2=CC=CC=C21)[C@H](C3=CC=CC4=CC=CC=C43)NC |
Kanonische SMILES |
CNC(C1=CC=CC2=CC=CC=C21)C(C3=CC=CC4=CC=CC=C43)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


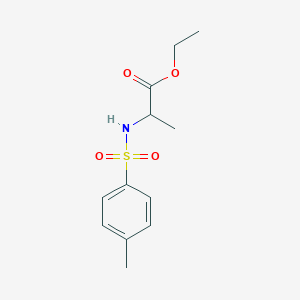
![Pyrrolo[1,2-c]pyrimidine-3-carbonitrile](/img/structure/B15200158.png)
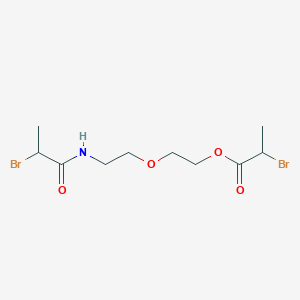
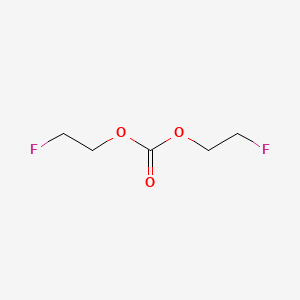
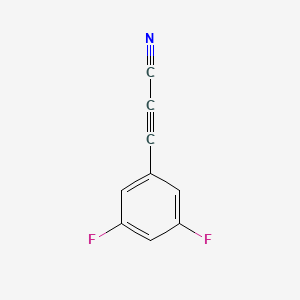
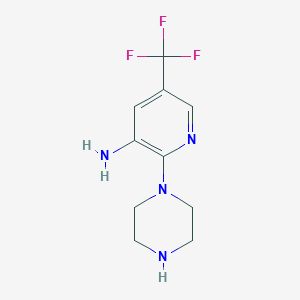
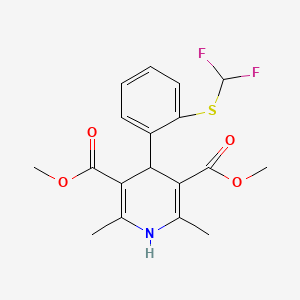
![(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine](/img/structure/B15200204.png)
![N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide](/img/structure/B15200207.png)
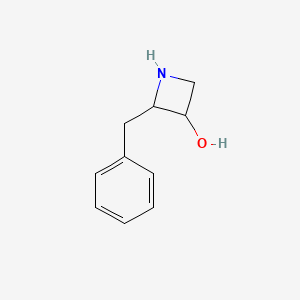
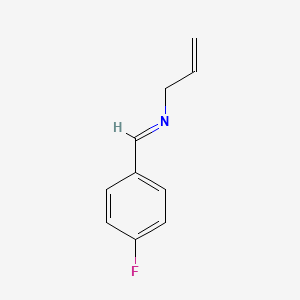
![Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B15200226.png)
![4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15200234.png)
![7-Bromo-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15200237.png)
